

# rac-Trandolapril-d5 physical and chemical properties datasheet

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## Compound of Interest

Compound Name: *rac-Trandolapril-d5*

Cat. No.: B15557653

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An In-depth Technical Guide to **rac-Trandolapril-d5**: Physical and Chemical Properties

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **rac-Trandolapril-d5**, a deuterium-labeled isotopologue of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. This document is intended for researchers, scientists, and professionals in drug development. It details the compound's properties, the mechanism of action of its parent drug, and relevant experimental protocols. Visual diagrams are provided to illustrate the signaling pathway and a typical experimental workflow.

## Physical and Chemical Properties

**rac-Trandolapril-d5** is a stable isotope-labeled version of Trandolapril, where five hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry or as a tracer in metabolic studies.<sup>[1]</sup> Its key physical and chemical properties are summarized below.

Property	Value	Reference(s)
Chemical Name	(2S,3aR,7aS)-1-[(2S)-2- {[(2S)-1-ethoxy-1-oxo-4- phenylbutan-2- yl]amino}propanoyl]-octahydro- 1H-indole-2-carboxylic acid-d5	[2]
Synonyms	Trandolapril-phenyl-d5, Odrik- d5, Gopten-d5, RU44570 d5	[1][3][4]
CAS Number	1356847-98-7	[3][5]
Molecular Formula	C <sub>24</sub> H <sub>29</sub> D <sub>5</sub> N <sub>2</sub> O <sub>5</sub>	[2][3][5]
Molecular Weight	435.58 g/mol	[3][6]
Appearance	White solid	[2]
Solubility	Soluble in Dimethyl sulfoxide (DMSO), Methanol (MeOH), Dichloromethane (DCM), Acetone (C <sub>3</sub> H <sub>6</sub> O).[2] Also soluble in ethanol and dimethyl formamide.[7]	[2][7]
Chemical Purity	Typically ≥95% (by HPLC)	[2]
Isotopic Enrichment	Typically ≥98% Deuterium	[2]
Storage Conditions	Store at -20°C for long-term stability.[7] Can be shipped at room temperature.[8]	[7][8]
Parent Drug CAS	87679-37-6	[2][6]

## Mechanism of Action of Trandolapril

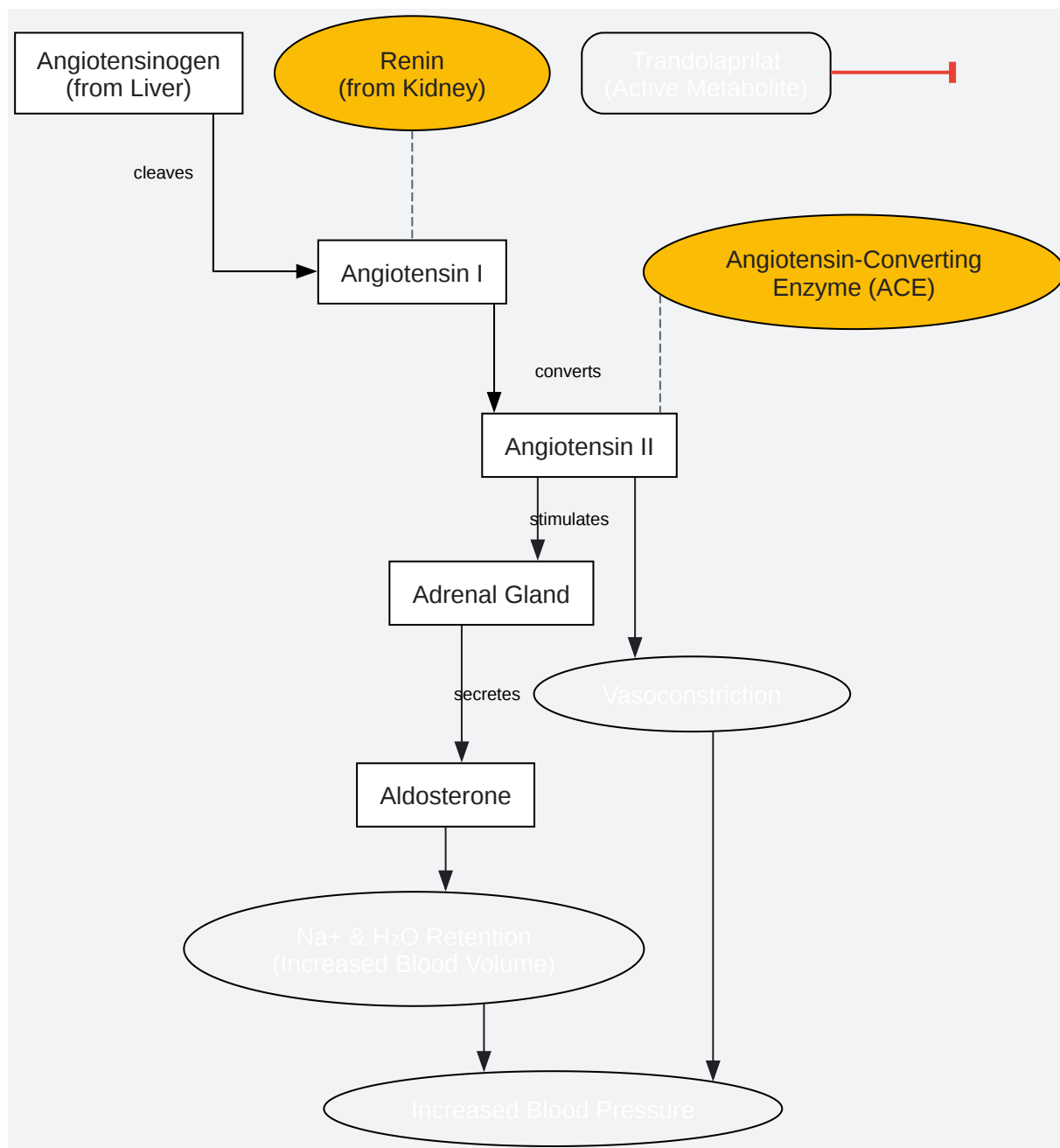
**rac-Trandolapril-d5** shares its biological mechanism with its non-labeled counterpart, Trandolapril. Trandolapril is a prodrug that undergoes de-esterification in the liver to its active diacid metabolite, Trandolaprilat.[9][10][11] Trandolaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[11][12]

ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.<sup>[10][11]</sup> Specifically, ACE converts the inactive angiotensin I (ATI) to the potent vasoconstrictor angiotensin II (ATII).<sup>[12]</sup> Angiotensin II constricts blood vessels and stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.<sup>[10]</sup>

By inhibiting ACE, Trandolaprilat decreases the formation of angiotensin II.<sup>[12]</sup> This leads to vasodilation (relaxation of blood vessels), reduced aldosterone secretion, and a subsequent decrease in blood pressure.<sup>[12]</sup>

## Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the RAAS pathway and the point of inhibition by Trandolaprilat.



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Caption: The RAAS pathway showing inhibition of ACE by Trandolaprilat.

## Experimental Protocols

As a deuterated standard, **rac-Trandolapril-d5** is primarily used in quantitative assays. Below are representative protocols for its application.

### Protocol 1: Stability-Indicating RP-HPLC Method for Trandolapril

This method, adapted from validated procedures for Trandolapril, is suitable for determining the purity of the drug substance and identifying degradation products.<sup>[13]</sup> **rac-Trandolapril-d5** would be expected to have a slightly longer retention time than unlabeled Trandolapril due to the kinetic isotope effect, but would otherwise behave similarly.

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a PDA detector.
- Column: Xterra MS C18 (or equivalent C18 stationary phase).
- Mobile Phase:
  - A: Aqueous potassium dihydrogen phosphate (pH adjusted to 3.0 with orthophosphoric acid).
  - B: Acetonitrile.
- Elution: Gradient elution.
- Flow Rate: 1.2 mL/min.
- Column Temperature: 35°C.
- Detection Wavelength: 240 nm.
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a known concentration.
- Validation: The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).<sup>[13]</sup> Forced

degradation studies (acidic, basic, oxidative conditions) should be performed to confirm the method's stability-indicating nature.<sup>[13]</sup>

## Protocol 2: Quantitative Analysis using LC-MS with an Internal Standard

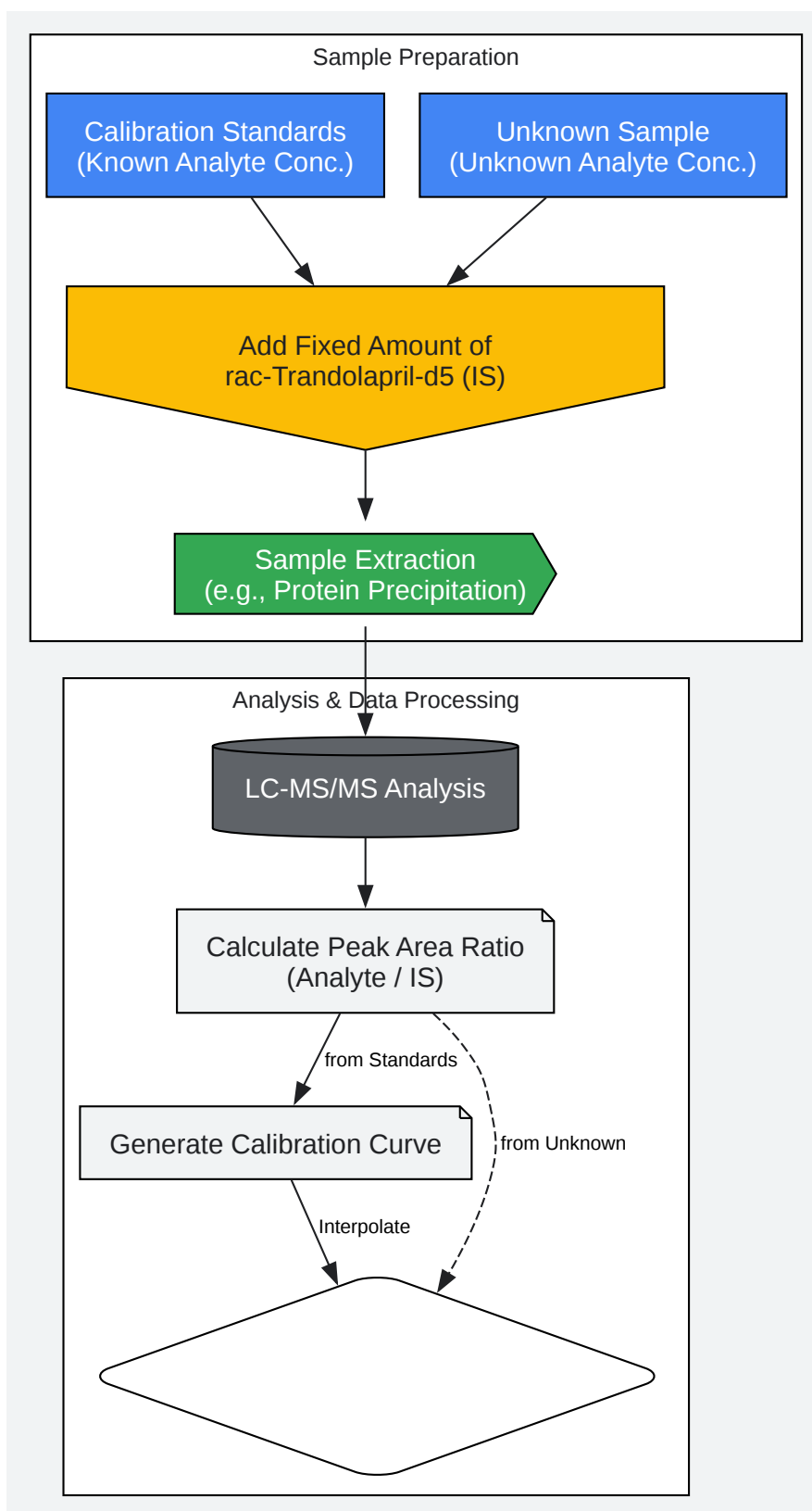
This protocol outlines the general workflow for using **rac-Trandolapril-d5** as an internal standard (IS) to quantify Trandolapril in a biological matrix (e.g., plasma).

- Objective: To accurately measure the concentration of the analyte (Trandolapril) by correcting for variations in sample preparation and instrument response.
- Materials:
  - Analyte (Trandolapril) standard solutions of known concentrations.
  - Internal Standard (**rac-Trandolapril-d5**) stock solution of a fixed, known concentration.
  - Biological matrix (e.g., blank plasma).
  - LC-MS/MS system.
- Procedure:
  - Calibration Curve Preparation:
    - Spike a series of blank plasma samples with known, varying concentrations of the Trandolapril standard.
    - To each of these samples (and the unknown samples), add a fixed volume of the **rac-Trandolapril-d5** internal standard solution.
  - Sample Extraction: Perform a protein precipitation or liquid-liquid extraction to remove matrix interferences.
  - LC-MS/MS Analysis:
    - Inject the extracted samples into the LC-MS/MS system.

- Monitor specific precursor-to-product ion transitions for both Trandolapril and Trandolapril-d5 using Multiple Reaction Monitoring (MRM).
- Data Analysis:
  - Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.
  - Plot this ratio against the known concentrations of the calibration standards to generate a calibration curve.
  - Determine the concentration of Trandolapril in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Experimental Workflow: Quantitative LC-MS Analysis

The following diagram outlines the workflow for using a stable isotope-labeled internal standard.



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Caption: Workflow for quantitative analysis using an internal standard.

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